3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of fluorinated phenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzohydrazide with 4-fluorophenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 3-(2-bromophenyl)-5-(3-(4-bromophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 3-(2-methylphenyl)-5-(3-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Uniqueness
The presence of fluorine atoms in 3-(2-fluorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C17H10F2N4O |
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Molecular Weight |
324.28 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H10F2N4O/c18-11-7-5-10(6-8-11)14-9-15(22-21-14)17-20-16(23-24-17)12-3-1-2-4-13(12)19/h1-9H,(H,21,22) |
InChI Key |
BVNRBSOIFHVVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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